Polypropylene Isotacticity and Molecular Weight Distribution: Direct Head-to-Head Comparison of DIPDMS with DCPDMS, DIBDMS, and CHMMS
In a direct comparative study using the DQC catalyst system in a 5-liter bulk propylene polymerization reactor, DIPDMS as external electron donor produced polypropylene with higher isotacticity and broader relative molecular mass distribution compared to three alternative silane donors (DCPDMS, DIBDMS, CHMMS). The number-average and weight-average relative molecular masses obtained with DCPDMS were higher than those obtained with DIPDMS; however, DIPDMS and DCPDMS together yielded higher isotacticity and broader molecular weight distribution than DIBDMS and CHMMS [1].
| Evidence Dimension | Polypropylene isotacticity and molecular weight distribution (MWD) breadth |
|---|---|
| Target Compound Data | Higher isotacticity; broader MWD |
| Comparator Or Baseline | DIBDMS (diisobutyldimethoxysilane); CHMMS (cyclohexylmethyldimethoxysilane); DCPDMS (dicyclopentyldimethoxysilane) as reference |
| Quantified Difference | DIPDMS and DCPDMS both produced higher isotacticity and broader MWD than DIBDMS and CHMMS; DCPDMS gave higher Mn and Mw than DIPDMS |
| Conditions | DQC catalyst, bulk propylene polymerization, 5-liter reactor, triethylaluminum cocatalyst |
Why This Matters
Higher isotacticity directly correlates with improved polymer crystallinity, stiffness, and thermal resistance; broader MWD facilitates improved melt processability, providing a differentiated product profile compared to DIBDMS and CHMMS systems.
- [1] Zhang, T.Y.; Xia, X.Z.; Liu, Y.X.; Ma, C.Y. Effects of External Electron Donors on Performance of DQC Catalyst in Propylene Polymerization. Petrochemical Technology, 2011, 40(4), 381-386. View Source
